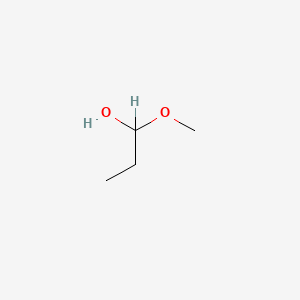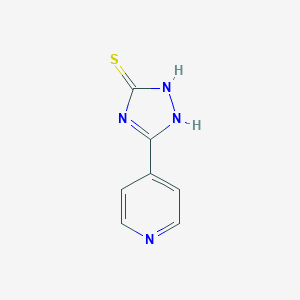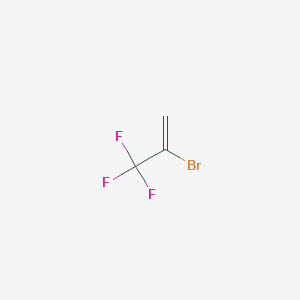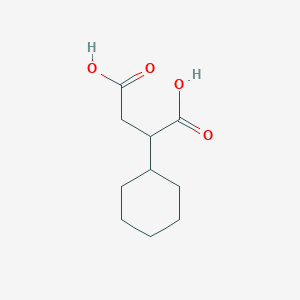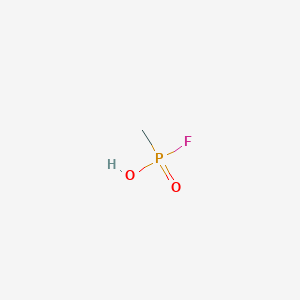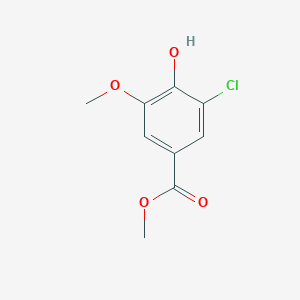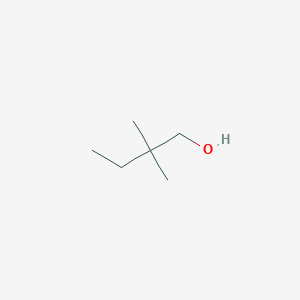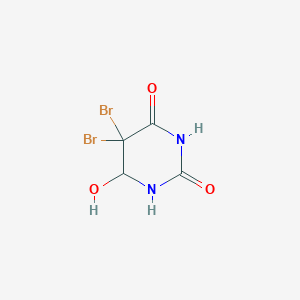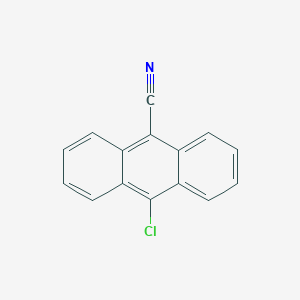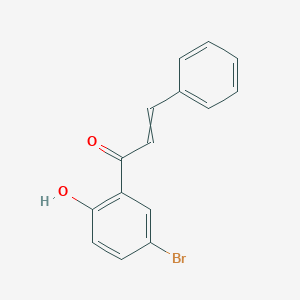
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, also known as BHPP, is a chemical compound with the molecular formula C15H11BrO2. It is a yellow crystalline powder that is commonly used in scientific research for its various applications. BHPP has been the subject of many studies due to its unique properties and potential for use in a variety of fields.
Mecanismo De Acción
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one exerts its anti-inflammatory and anti-cancer effects through a variety of mechanisms. It has been shown to inhibit the activity of certain enzymes that are involved in inflammation and cancer cell growth. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one also induces apoptosis, or programmed cell death, in cancer cells.
Efectos Bioquímicos Y Fisiológicos
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-1beta, in inflammatory cells. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one also inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. In cancer cells, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one induces apoptosis and inhibits the activity of certain proteins that are involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has several advantages for use in lab experiments. It is readily available and relatively inexpensive to synthesize. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one is also stable and can be stored for long periods of time without degradation. However, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has some limitations as well. It is insoluble in water, which can make it difficult to work with in aqueous solutions. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one also has low bioavailability, meaning that it may not be effective when administered orally.
Direcciones Futuras
There are several future directions for research on 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one. One potential area of study is the development of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one derivatives with improved bioavailability and solubility. Another area of research is the use of 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one as a photosensitizer in photodynamic therapy. Additionally, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one could be studied for its potential use in the treatment of other inflammatory diseases, such as asthma and inflammatory bowel disease.
Métodos De Síntesis
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one can be synthesized through a multi-step process that involves the reaction of 5-bromo-2-hydroxybenzaldehyde with acetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with benzaldehyde in the presence of a strong base such as sodium hydroxide. The final product is 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one, which can be purified through recrystallization.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been extensively studied for its various scientific research applications. It has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has also been shown to have anti-cancer properties, inhibiting the growth of cancer cells in vitro. Additionally, 1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one has been studied for its potential use as a photosensitizer in photodynamic therapy, a type of cancer treatment that uses light to activate a photosensitizing agent.
Propiedades
Número CAS |
1218-22-0 |
|---|---|
Nombre del producto |
1-(5-Bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
Fórmula molecular |
C15H11BrO2 |
Peso molecular |
303.15 g/mol |
Nombre IUPAC |
1-(5-bromo-2-hydroxyphenyl)-3-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-7-9-15(18)13(10-12)14(17)8-6-11-4-2-1-3-5-11/h1-10,18H |
Clave InChI |
JPVAYWFGQZDOGG-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Br)O |
SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
SMILES canónico |
C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Br)O |
Sinónimos |
(E)-1-(5-bromo-2-hydroxy-phenyl)-3-phenyl-prop-2-en-1-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



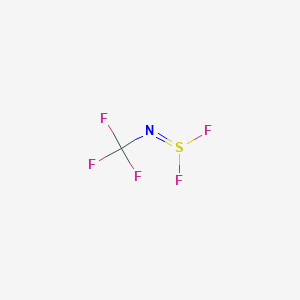
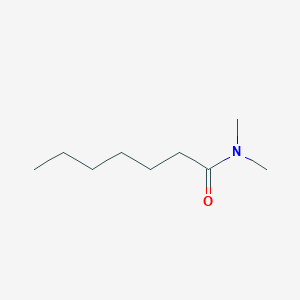
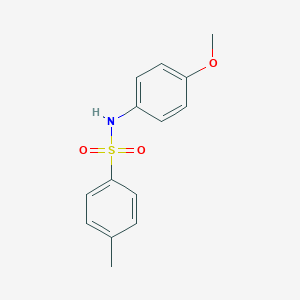
![2-Phenylbenzo[b]thiophene](/img/structure/B72322.png)

